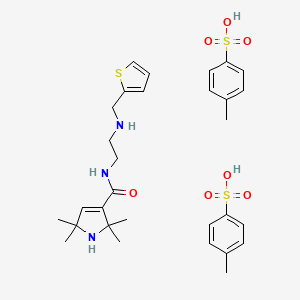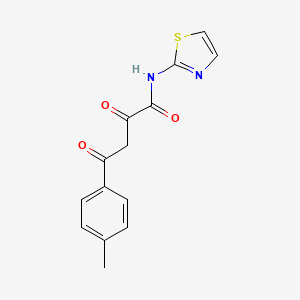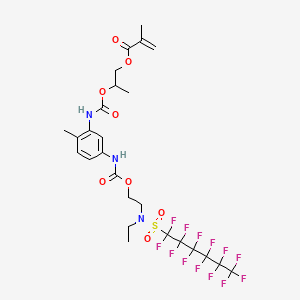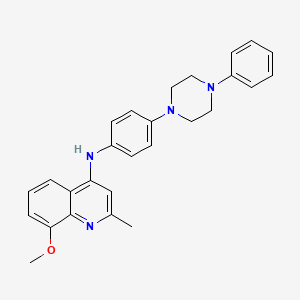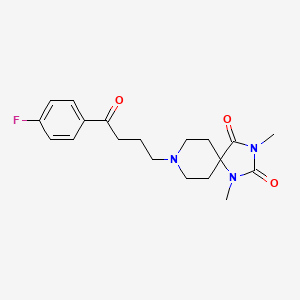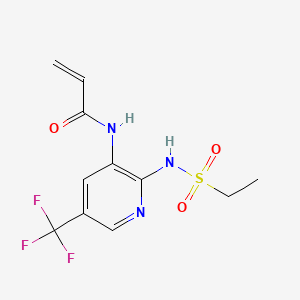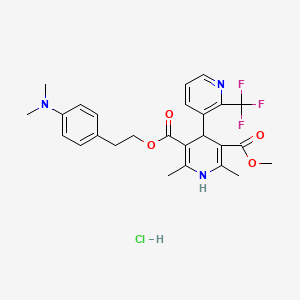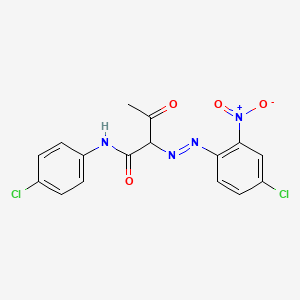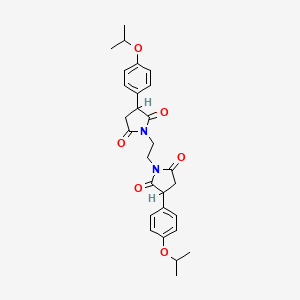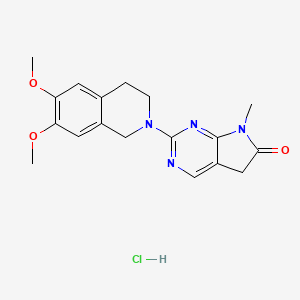
1,8-Naphthyridine, 1,2,3,4-tetrahydro-5-(2-(dimethylamino)ethoxy)-1-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,8-Naphthyridine, 1,2,3,4-tetrahydro-5-(2-(dimethylamino)ethoxy)-1-methyl- is a heterocyclic compound that belongs to the class of naphthyridines This compound is characterized by a naphthyridine ring system, which is a fused bicyclic structure containing nitrogen atoms at positions 1 and 8
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Naphthyridine, 1,2,3,4-tetrahydro-5-(2-(dimethylamino)ethoxy)-1-methyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable naphthyridine precursor with dimethylaminoethanol in the presence of a catalyst can yield the desired compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
1,8-Naphthyridine, 1,2,3,4-tetrahydro-5-(2-(dimethylamino)ethoxy)-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its electronic properties.
Substitution: The presence of reactive sites allows for substitution reactions, where functional groups can be replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce various derivatives with different functional groups.
科学的研究の応用
1,8-Naphthyridine, 1,2,3,4-tetrahydro-5-(2-(dimethylamino)ethoxy)-1-methyl- has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological systems and interactions, particularly in the development of probes and sensors.
Medicine: Its potential therapeutic properties are explored for drug development, including its role as a pharmacophore in medicinal chemistry.
Industry: The compound finds applications in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,8-Naphthyridine, 1,2,3,4-tetrahydro-5-(2-(dimethylamino)ethoxy)-1-methyl- involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. The presence of the dimethylaminoethoxy group enhances its ability to interact with biological membranes and proteins, influencing cellular processes.
類似化合物との比較
Similar Compounds
Uniqueness
Compared to similar compounds, 1,8-Naphthyridine, 1,2,3,4-tetrahydro-5-(2-(dimethylamino)ethoxy)-1-methyl- is unique due to the presence of the dimethylaminoethoxy group, which imparts distinct chemical and biological properties
特性
CAS番号 |
102280-57-9 |
|---|---|
分子式 |
C13H21N3O |
分子量 |
235.33 g/mol |
IUPAC名 |
N,N-dimethyl-2-[(8-methyl-6,7-dihydro-5H-1,8-naphthyridin-4-yl)oxy]ethanamine |
InChI |
InChI=1S/C13H21N3O/c1-15(2)9-10-17-12-6-7-14-13-11(12)5-4-8-16(13)3/h6-7H,4-5,8-10H2,1-3H3 |
InChIキー |
WHOOAEMKBXDYLQ-UHFFFAOYSA-N |
正規SMILES |
CN1CCCC2=C(C=CN=C21)OCCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



